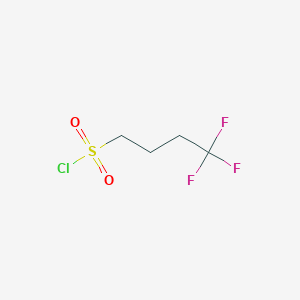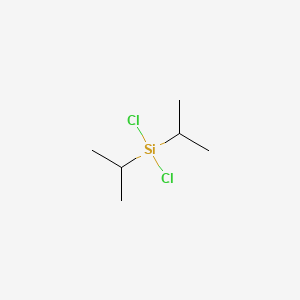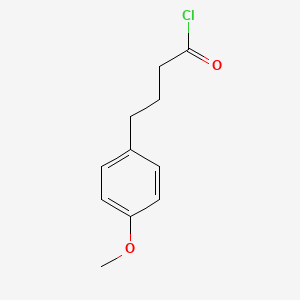
4,4,4-trifluorobutane-1-sulfonyl Chloride
Vue d'ensemble
Description
“4,4,4-Trifluorobutane-1-sulfonyl Chloride” is a chemical compound with the empirical formula C4H6ClF3O2S . It has a molecular weight of 210.60 . It is available in solid form and is used in research .
Molecular Structure Analysis
The SMILES string of “this compound” is FC(F)(F)CCCS(Cl)(=O)=O . The InChI code is 1S/C4H6ClF3O2S/c5-11(9,10)3-1-2-4(6,7)8/h1-3H2 .
Physical And Chemical Properties Analysis
“this compound” is a solid . It has a molecular weight of 210.6 . The empirical formula is C4H6ClF3O2S .
Applications De Recherche Scientifique
Catalytic Activity in Sulfonylation Reactions
4,4,4-Trifluorobutane-1-sulfonyl chloride is significant in the field of organic chemistry, particularly in sulfonylation reactions. Répichet et al. (1999) found that sulfonylation reactions, which are a crucial group of aromatic electrophilic substitutions, can be catalyzed using certain metal halides and Bronsted acids. Trifluoromethanesulfonates were specifically noted for their catalytic activity in these reactions, highlighting the importance of similar compounds such as this compound in organic synthesis processes Répichet et al., 1999.
Role in Trifluoromethylsulfenylation and Trifluoromethylsulfinylation
In the study by Guyon, Chachignon, and Cahard (2017), compounds like this compound were noted for their role in trifluoromethylation, trifluoromethylsulfenylation, and trifluoromethylsulfinylation of a variety of substrates. These processes are important for introducing functional groups like SCF3 and S(O)CF3, which are relevant in various chemical applications Guyon, Chachignon, & Cahard, 2017.
Environmental Treatment and Filtration Studies
Tang et al. (2007) researched the use of reverse osmosis and nanofiltration membranes for removing toxic compounds from wastewater. Their study involved perfluorooctane sulfonate, a compound structurally related to this compound, indicating potential applications of similar compounds in environmental treatment and filtration technologies Tang et al., 2007.
Ionic Liquids and Force Field Models
Gouveia et al. (2017) examined ionic liquids containing anions based on fluorosulfonyl derivatives, which are closely related to this compound. The study's focus on the physical properties of these ionic liquids and the development of consistent force field models for simulations indicates the compound's relevance in material science and computational chemistry Gouveia et al., 2017.
Molecular Imprinting for Wastewater Treatment
Guo et al. (2018) explored the use of molecular imprinting on carbon microspheres for fast and selective adsorption of perfluorooctane sulfonate. Considering the structural similarities, this compound could also have potential applications in developing materials for selective adsorption and wastewater treatment Guo et al., 2018.
Safety and Hazards
Propriétés
IUPAC Name |
4,4,4-trifluorobutane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClF3O2S/c5-11(9,10)3-1-2-4(6,7)8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBIRUMSQYSMOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375602 | |
| Record name | 4,4,4-trifluorobutane-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212190-25-5 | |
| Record name | 4,4,4-trifluorobutane-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluorobutane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349936.png)










